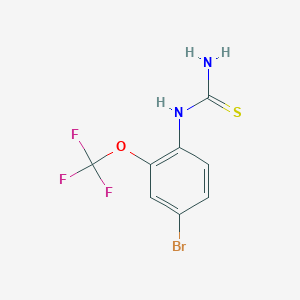

4-Bromo-2-(trifluoromethoxy)phenylthiourea

描述

4-Bromo-2-(trifluoromethoxy)phenylthiourea is a thiourea derivative featuring a bromine atom at the para position and a trifluoromethoxy group at the ortho position of the phenyl ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing trifluoromethoxy group and the bromine substituent, which enhance its utility in cross-coupling reactions and as a precursor for bioactive molecules .

属性

IUPAC Name |

[4-bromo-2-(trifluoromethoxy)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2OS/c9-4-1-2-5(14-7(13)16)6(3-4)15-8(10,11)12/h1-3H,(H3,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWNTERKPUTWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248933 | |

| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227955-26-1 | |

| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Single-Step Reaction of Aniline with Isothiocyanate

A widely employed method is the direct reaction of 4-bromo-2-(trifluoromethoxy)aniline with an aryl isothiocyanate. This approach allows the formation of the thiourea linkage in a single step, typically yielding high purity products.

-

- Dissolve 4-bromo-2-(trifluoromethoxy)aniline in anhydrous solvent.

- Add the isothiocyanate reagent slowly under stirring.

- Maintain the reaction mixture at room temperature or slightly elevated temperature (e.g., 40–60°C) for several hours.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, the product is precipitated or extracted and purified by recrystallization or chromatography.

-

- High selectivity and yield.

- Mild reaction conditions preserve sensitive functional groups.

- Straightforward purification.

Thiophosgene-Mediated Synthesis

Alternatively, the thiourea can be synthesized by reacting the substituted aniline with thiophosgene, which converts the amine into an isothiocyanate intermediate in situ, followed by reaction with ammonia or an amine source.

-

- Treat 4-bromo-2-(trifluoromethoxy)aniline with thiophosgene in an inert solvent at low temperature.

- The intermediate isothiocyanate is formed.

- Subsequent addition of ammonia or a primary amine yields the thiourea.

- The final product is isolated by standard workup and purification.

-

- Thiophosgene is toxic and requires careful handling.

- Reaction conditions must be controlled to avoid side reactions.

Research Findings on Synthesis and Characterization

A study synthesizing a series of 1,3-disubstituted thioureas, including compounds with trifluoromethoxy and bromine substituents on the phenyl ring, reported the following:

- The thiourea derivatives were synthesized via single-step reactions involving substituted anilines and isothiocyanates.

- Characterization was performed using proton and carbon nuclear magnetic resonance spectroscopy (1H and 13C NMR) and high-resolution mass spectrometry (HRMS).

- The presence of electron-withdrawing groups such as bromine and trifluoromethoxy enhanced the reactivity and biological activity of the thiourea compounds.

- The synthetic methods allowed for variation in substitution patterns, facilitating structure-activity relationship studies.

Data Table: Example Synthetic Conditions for Related Thiourea Compounds

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 4-Bromo-2-(trifluoromethoxy)aniline | Commercially available or synthesized earlier |

| Reagent | Phenyl isothiocyanate or thiophosgene | Isothiocyanate preferred for mildness |

| Solvent | Dichloromethane, tetrahydrofuran, ethanol | Anhydrous solvents preferred |

| Temperature | 25–60 °C | Mild heating to accelerate reaction |

| Reaction time | 2–12 hours | Monitored by TLC |

| Purification | Recrystallization or silica gel chromatography | Ensures high purity |

| Characterization techniques | 1H NMR, 13C NMR, HRMS | Confirm structure and purity |

化学反应分析

Types of Reactions: 4-Bromo-2-(trifluoromethoxy)phenylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenylthioureas depending on the nucleophile used.

科学研究应用

Anticancer Activity

Numerous studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of 4-bromo-2-(trifluoromethoxy)phenylthiourea exhibit significant cytotoxic effects against various cancer cell lines. For instance, related thiourea compounds have demonstrated IC50 values (the concentration required to inhibit 50% of cell viability) ranging from 1.5 to 10 µM against human colon (SW480, SW620) and prostate (PC3) cancer cells .

The mechanisms underlying this cytotoxicity include:

- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce the number of viable cancer cells by inducing apoptosis (programmed cell death) and inhibiting interleukin-6 levels, which are often elevated in cancerous conditions .

- Selectivity : Notably, certain derivatives exhibit a favorable selectivity index over normal cells, suggesting their potential for therapeutic use with reduced side effects compared to traditional chemotherapeutics like cisplatin .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored through comparisons with similar compounds. Variations in the positioning and type of substituents on the phenyl ring significantly influence biological activity:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 2-Bromo-5-(trifluoromethoxy)aniline | Bromine and trifluoromethoxy groups | Cytotoxic effects | Different positioning affects reactivity |

| 2-Bromo-4-(trifluoromethoxy)aniline | Similar halogenation | Moderate bioactivity | Variations in substitution lead to different properties |

| 5-Bromo-2-(trifluoromethoxy)aniline | Halogenated aniline structure | Anticancer properties | Positioning of bromine influences bioactivity |

| 2,6-Dibromo-4-(trifluoromethoxy)aniline | Multiple bromine substitutions | Enhanced cytotoxicity | Increased halogenation correlates with higher activity |

This table illustrates how the unique combination of halogenated substituents and the thiourea functional group can enhance the reactivity and biological profile of these compounds.

Case Studies

Several case studies have documented the effectiveness of related thiourea compounds in clinical settings:

- Cytotoxicity Studies : A study demonstrated that certain thioureas reduced human colon cancer cell lines' viability by up to 93%, indicating strong potential for cancer therapy .

- Comparative Analysis : A comparative analysis showed that the most potent thioureas exhibited better growth inhibitory profiles than traditional chemotherapeutics like cisplatin, emphasizing their potential as alternative therapies .

- Mechanistic Insights : Investigations into the mechanisms revealed that these compounds could induce late apoptosis in cancer cells while sparing normal cells, highlighting their selective action against malignancies .

作用机制

The mechanism of action of 4-Bromo-2-(trifluoromethoxy)phenylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

相似化合物的比较

Structural Analogs and Their Properties

The following table compares key structural analogs of 4-bromo-2-(trifluoromethoxy)phenylthiourea, focusing on substituents, molecular weight, and applications:

Reactivity in Cross-Coupling Reactions

The bromine atom in this compound enables participation in Pd-catalyzed arylations. For example, 4-bromo-2-(trifluoromethoxy)benzaldehyde (a related aryl bromide) undergoes Suzuki-Miyaura couplings with heteroarenes to yield biaryl products in >90% efficiency . In contrast, the thiourea derivative may exhibit reduced reactivity compared to aldehyde analogs due to the electron-donating thiourea group.

Comparison with Other Brominated Aromatics :

Physicochemical Properties

- Lipophilicity: The trifluoromethoxy group increases logP compared to non-fluorinated analogs. For example, 4-bromo-2-(trifluoromethoxy)thiophenol has XLogP3-AA = 3.9 , whereas the thiourea derivative is less lipophilic due to hydrogen-bonding capacity.

- Solubility: Thioureas generally exhibit lower solubility in non-polar solvents compared to isothiocyanates or thiophenols.

生物活性

4-Bromo-2-(trifluoromethoxy)phenylthiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. Thiourea compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure features a bromine atom and a trifluoromethoxy group attached to a phenyl thiourea backbone, contributing to its unique biological properties.

Anticancer Activity

Research indicates that thiourea derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 (Colon) | 7.6 | Induction of apoptosis |

| SW620 (Colon) | 5.8 | Inhibition of IL-6 secretion |

| PC3 (Prostate) | 9.0 | Modulation of cancer signaling pathways |

| K-562 (Leukemia) | 8.5 | Induction of late apoptosis |

The compound has demonstrated IC50 values ranging from 5.8 µM to 9.0 µM , indicating potent anticancer activity compared to standard chemotherapeutic agents like cisplatin and doxorubicin .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to significant reductions in cell viability. Flow cytometry analyses have shown that it induces late apoptosis in colon cancer cell lines .

- Inhibition of Cytokine Production : It has been observed to decrease interleukin-6 (IL-6) levels, a cytokine involved in tumor progression and inflammatory responses .

- Targeting Cancer Signaling Pathways : The compound potentially disrupts signaling pathways critical for cancer cell survival and proliferation, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the efficacy of thiourea derivatives in preclinical settings:

- Study on Colon Cancer Cells : In vitro experiments revealed that the compound significantly reduced the viability of SW480 and SW620 colon cancer cells by up to 93% , demonstrating its potential as a selective antitumor agent .

- Leukemia Cell Line Analysis : The compound was effective against K-562 leukemia cells, with an IC50 value indicating strong cytotoxicity. The study noted that treatment led to a marked decrease in viable cells compared to untreated controls .

- Comparative Analysis with Other Thioureas : In comparative studies, this compound showed superior activity against certain cancer cell lines when juxtaposed with other thiourea derivatives, reinforcing its potential as a lead compound for drug development .

常见问题

Q. What are the recommended methods for synthesizing 4-bromo-2-(trifluoromethoxy)phenylthiourea, and how can its purity be validated?

Synthesis typically involves coupling 4-bromo-2-(trifluoromethoxy)aniline with thiourea derivatives under controlled conditions. Purity validation requires chromatographic techniques (e.g., HPLC) and spectroscopic analysis (¹H/¹³C NMR). For structural confirmation, single-crystal X-ray diffraction is advised, as demonstrated in crystallographic studies of analogous compounds .

Q. How should researchers handle solubility challenges for this compound in biological assays?

Due to its hydrophobic trifluoromethoxy and bromine substituents, dimethyl sulfoxide (DMSO) is a common solvent. However, concentrations above 0.1% (v/v) may induce cytotoxicity. Pre-solubilization in DMSO followed by dilution in aqueous buffers (e.g., PBS) is recommended, with verification via dynamic light scattering (DLS) to confirm absence of aggregation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Identifies thiourea C=S stretching (~1250–1350 cm⁻¹) and aromatic C-Br vibrations (~500–600 cm⁻¹).

- UV-Vis : Monitors π→π* transitions in the aromatic system (200–300 nm range).

- NMR : ¹⁹F NMR is essential to confirm trifluoromethoxy group integrity. These methods were validated in studies of structurally similar Schiff bases .

Q. What safety precautions are necessary when working with this compound?

Classified as UN 2810 (Toxic Solid, Packing Group III). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Storage at 4°C in airtight, light-protected containers prevents degradation. Dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods like DFT optimize the molecular design of derivatives for target binding?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces to guide functionalization. For example, modifying the thiourea moiety alters hydrogen-bonding capacity, which was critical in designing HMQ-T-F2, a derivative with enhanced Wnt/β-catenin pathway inhibition .

Q. What experimental strategies resolve contradictions in crystallographic data for halogenated arylthioureas?

Use dual refinement software (e.g., SHELXL) to model anisotropic displacement parameters for heavy atoms (Br, S). WinGX suites enable robust data processing and validation, including R-factor analysis and electron density maps. Recent studies on brominated analogs highlight the importance of high-resolution (<1.0 Å) data to resolve disorder in trifluoromethoxy groups .

Q. How does this compound inhibit the Wnt/β-catenin pathway in cancer cells?

Mechanistic studies in HeLa cells show that derivatives like HMQ-T-F2 upregulate Axin, a negative regulator of β-catenin. Techniques include:

Q. What are the challenges in quantifying metabolic stability of this compound in vitro?

Cytochrome P450 (CYP) inhibition assays require LC-MS/MS to track metabolite formation (e.g., debromination or oxidation products). Use liver microsomes from multiple species (human, rat) to assess interspecies variability. Recent protocols emphasize coupling these assays with molecular docking to predict metabolic hotspots .

Q. How can researchers address batch-to-batch variability in biological activity?

Implement strict quality control:

Q. What advanced structural analysis techniques are suitable for studying halogen bonding in this compound?

Synchrotron-based X-ray diffraction (e.g., at 0.7 Å resolution) resolves weak interactions like C–Br⋯S and C–F⋯H bonds. Pair distribution function (PDF) analysis complements crystallography for amorphous or nanocrystalline samples. These methods were pivotal in analyzing brominated spiro compounds .

Methodological Tables

Table 1: Key Spectroscopic Data for this compound

| Technique | Observed Signal | Reference |

|---|---|---|

| ¹H NMR (500 MHz) | δ 7.85 (s, 1H, NH), 7.62–7.58 (m, Ar-H) | |

| ¹³C NMR | δ 179.5 (C=S), 148.2 (CF₃O) | |

| ¹⁹F NMR | δ -58.2 (CF₃) | |

| FT-IR | 1255 cm⁻¹ (C=S), 575 cm⁻¹ (C-Br) |

Table 2: Recommended Software for Structural Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。